molecular formula C18H16O2 B14404422 Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate CAS No. 83303-59-7

Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate

Cat. No.: B14404422
CAS No.: 83303-59-7
M. Wt: 264.3 g/mol
InChI Key: GRTUBOVPISAPSG-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of dihydronaphthalenes. This compound is characterized by a naphthalene ring system with a phenyl group and a methyl ester functional group. Dihydronaphthalene derivatives are known for their diverse biological activities and are used as building blocks in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce halogens or other functional groups .

Scientific Research Applications

Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a fluorescent ligand, it binds to estrogen receptors, modulating their activity. As an inhibitor of aldosterone synthase, it interferes with the enzyme’s function, reducing aldosterone production and alleviating symptoms of heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

83303-59-7

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

methyl 3-phenyl-3,4-dihydronaphthalene-2-carboxylate

InChI

InChI=1S/C18H16O2/c1-20-18(19)17-12-15-10-6-5-9-14(15)11-16(17)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3

InChI Key

GRTUBOVPISAPSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2CC1C3=CC=CC=C3

Origin of Product

United States

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